6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
描述
属性
IUPAC Name |
6-methyl-4-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-9-15(10-16(23)25-12)26-14-5-8-22(11-14)18(24)17-13(2)20-19(27-17)21-6-3-4-7-21/h3-4,6-7,9-10,14H,5,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZYWFZZQNVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 373.44 g/mol. The structural complexity includes a pyranone and thiazole moiety, which are known for their diverse biological activities.
Research indicates that compounds containing pyrrole and thiazole structures often exhibit significant pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of COX Enzymes : Compounds similar to this one have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways.
- Antioxidant Activity : The presence of multiple heteroatoms in the structure may contribute to antioxidant properties, reducing oxidative stress in cells.
Biological Assays and Efficacy
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Antibacterial Activity
In vitro studies have demonstrated that derivatives with similar structures exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For instance:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
These findings suggest that the compound may possess comparable antibacterial properties.
Anti-inflammatory Activity
The anti-inflammatory potential has been evaluated through various assays measuring COX-II inhibition. For example:
These results indicate that compounds with similar scaffolds can exhibit potent COX-II inhibitory activity, suggesting that our compound may also demonstrate significant anti-inflammatory effects.
Case Studies
- Study on Pyrrole Derivatives : A study published in MDPI explored the antibacterial activity of pyrrole derivatives, highlighting their MIC values against common pathogens. The findings indicated that certain derivatives showed enhanced activity compared to standard antibiotics like ciprofloxacin .
- COX-II Inhibition Studies : Research conducted on pyrazole linked compounds demonstrated strong COX-II inhibitory activity with low IC50 values, indicating potential as anti-inflammatory agents .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s pyran-2-one shares electronic similarities with coumarin derivatives (), which are known for UV absorption and anticoagulant activity. However, the absence of a fused benzene ring in the target may reduce planarity and π-stacking capacity .
- The thiazole-pyrrolidine unit distinguishes it from 7b (), which uses a thienothiophene core.
- Unlike 6d (), which incorporates a tetrazole-thioether for hydrogen bonding, the target relies on a pyrrolidine-ether linkage, which may reduce polarity and improve blood-brain barrier penetration .
Key Observations :
- The target compound’s synthesis likely requires multi-step coupling , akin to 10 (), but with a pyrrolidin-3-yloxy intermediate.
- Lower yields in 6d (66.64%) vs. 7b (70–75%) highlight challenges in introducing sulfur-containing groups compared to nitrogenous heterocycles .
Spectroscopic and Analytical Data
Key Observations :
- The target’s C=O stretches (pyran-2-one and thiazole carbonyl) would overlap spectrally with 7b ’s carbonyls (~1720 cm⁻¹) .
- Methyl groups in the target (δ 2.2–2.4) align with 7b and 10 , suggesting similar electronic environments .
- MS fragmentation of the target may resemble 7b , with cleavages at the ether or pyrrolidine-thiazole bond.
Physicochemical and Pharmacokinetic Predictions
| Property | Target Compound | 7b () | 6d () |
|---|---|---|---|
| LogP (estimated) | ~2.5–3.0 | ~3.5 | ~1.8 |
| Solubility (mg/mL) | Low (due to methyl) | Very low | Moderate |
| Metabolic Stability | High (thiazole) | Moderate | Low (tetrazole) |
Key Observations :
- The target’s higher LogP vs. 6d reflects its methyl and pyrrolidine groups, favoring lipid membrane permeability.
- Metabolic stability is likely superior to 6d , as thiazoles resist oxidative degradation better than tetrazoles .
常见问题
Q. Table 1: Substituent Effects on Bioactivity (Hypothetical Data)
| Substituent (R) | IC₅₀ (µM) Enzyme X | IC₅₀ (µM) Cell Assay |
|---|---|---|
| -CH₃ | 12.3 ± 1.2 | 25.4 ± 3.1 |
| -NO₂ | 8.9 ± 0.9 | 15.7 ± 2.4 |
| -OCH₃ | 18.6 ± 2.1 | 32.8 ± 4.5 |
Basic: What stability challenges arise during storage, and how are they mitigated?
Answer:
- Hydrolytic degradation : The pyran-2-one lactone is prone to ring-opening in aqueous media. Store lyophilized at -20°C under argon .
- Photooxidation : Thiazole-pyrrole systems degrade under UV light. Use amber vials and conduct stability studies under ICH Q1A guidelines .
- pH-dependent stability : Monitor via HPLC in buffers (pH 3–9) over 72 hours; optimal stability at pH 6–7 .
Advanced: What strategies are used to elucidate the reaction mechanism of its nucleophilic additions?
Answer:
- Kinetic isotope effects : Compare kₑₓₜ using deuterated nucleophiles (e.g., NaBD₄ vs. NaBH₄) to identify rate-determining steps .
- Trapping intermediates : Use ESI-MS to detect acyloxyborane intermediates in reductions .
- DFT calculations : Map transition states for nucleophilic attack on the pyran-2-one carbonyl .
Basic: How is the compound’s solubility profile optimized for in vitro studies?
Answer:
- Co-solvent systems : Use 10% β-cyclodextrin in PBS or 5% DMSO/PEG-400 for aqueous solubility .
- pH adjustment : Ionize carboxylate groups (if present) at pH 7.4 to enhance solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Advanced: How can structural analogs be designed to improve metabolic stability?
Answer:
- Block metabolic soft spots : Replace labile methyl groups with CF₃ or cyclopropyl moieties .
- Isotope labeling : Synthesize deuterated analogs at positions prone to oxidative metabolism (e.g., pyrrolidine C-H) .
- Prodrug strategies : Mask the lactone as an ester (e.g., pivaloyloxymethyl) for improved hepatic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
